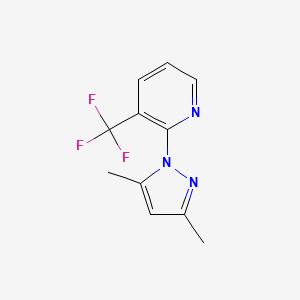
2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(trifluoromethyl)pyridine, also known as 3,5-dimethyl-1H-pyrazol-1-yl-3-trifluoromethylpyridine, is a heterocyclic compound that has been studied for its potential applications in various scientific fields. This compound has been used as a ligand for coordination chemistry, as a catalyst for organic reactions, and as a drug in medicinal chemistry. It has also been studied for its potential as an insecticide. This compound is a colorless liquid with a boiling point of 152°C and a melting point of -20°C.
Scientific Research Applications
Complex Compounds Synthesis and Properties
The chemistry of compounds containing pyridine and pyrazole derivatives, such as "2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(trifluoromethyl)pyridine," has been extensively reviewed, highlighting their preparation, properties, and the synthesis of complex compounds. These derivatives exhibit a range of properties, including spectroscopic features, structures, magnetic characteristics, biological, and electrochemical activities. Such comprehensive analysis aids in identifying potential areas of research, especially in the synthesis of novel analogues and exploration of their applications (Boča, Jameson, & Linert, 2011).
Kinase Inhibitors Design
Pyrazolo[3,4-b]pyridine, a core structure related to "2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(trifluoromethyl)pyridine," has been extensively utilized in the design of kinase inhibitors. Its versatility in interacting with kinases through multiple binding modes makes it a valuable scaffold. This scaffold's significance is highlighted in patents and research articles, indicating its potential in inhibitor activity, intellectual property advantages, and synthetic flexibility (Wenglowsky, 2013).
Biological Significance of Pyrimidine Derivatives
Pyrimidine derivatives, closely related to pyrazolo[1,5-a]pyrimidine scaffolds, have shown a wide range of biological activities, including anticancer, anti-infectious, anti-inflammatory, and diagnostic applications. The structure-activity relationship (SAR) studies on these scaffolds underscore their potential in drug discovery, urging medicinal chemists to further explore these structures for developing potent drug candidates (Cherukupalli et al., 2017).
Synthesis of Pyrazole Heterocycles
The synthesis of pyrazole heterocycles, including "2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(trifluoromethyl)pyridine," plays a crucial role in medicinal chemistry due to their presence in various biologically active compounds. These heterocycles are utilized as synthons in organic synthesis and exhibit a wide array of biological activities. Efficient synthetic pathways have been developed for these compounds, highlighting their significance in the design of new biological agents (Dar & Shamsuzzaman, 2015).
properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-3-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3/c1-7-6-8(2)17(16-7)10-9(11(12,13)14)4-3-5-15-10/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJKDLIYEIHYKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=C(C=CC=N2)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(trifluoromethyl)pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone](/img/structure/B2996803.png)
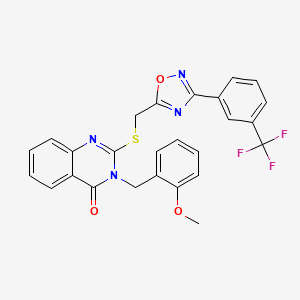
![3-Propan-2-yl-5-[[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2996807.png)
![3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(furan-2-ylmethyl)propanamide](/img/structure/B2996808.png)
![2-Chloro-N-[2-(pyridin-2-ylsulfamoyl)ethyl]propanamide](/img/structure/B2996810.png)
![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-5-nitrothiophene-2-carboxamide](/img/structure/B2996811.png)
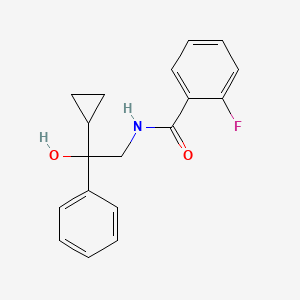
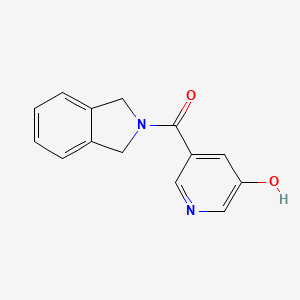
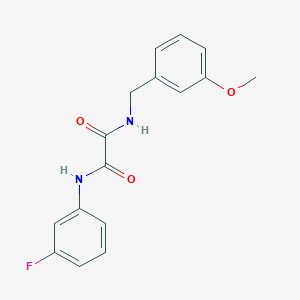


![2-(1-(3-Chlorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetic acid](/img/structure/B2996822.png)
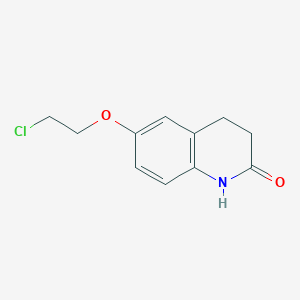
![2-[(1R)-1-Azidoethyl]-1,3,5-trifluorobenzene](/img/structure/B2996826.png)